2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 477330-36-2
VCID: VC16170096
InChI: InChI=1S/C22H18BrN5OS/c1-15-3-2-4-18(13-15)25-20(29)14-30-22-27-26-21(16-9-11-24-12-10-16)28(22)19-7-5-17(23)6-8-19/h2-13H,14H2,1H3,(H,25,29)
SMILES:
Molecular Formula: C22H18BrN5OS
Molecular Weight: 480.4 g/mol

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

CAS No.: 477330-36-2

Cat. No.: VC16170096

Molecular Formula: C22H18BrN5OS

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide - 477330-36-2

Specification

CAS No. 477330-36-2
Molecular Formula C22H18BrN5OS
Molecular Weight 480.4 g/mol
IUPAC Name 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C22H18BrN5OS/c1-15-3-2-4-18(13-15)25-20(29)14-30-22-27-26-21(16-9-11-24-12-10-16)28(22)19-7-5-17(23)6-8-19/h2-13H,14H2,1H3,(H,25,29)
Standard InChI Key XYXBGUCCFSYSPR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (molecular formula: C22H18BrN5OSC_{22}H_{18}BrN_5OS) features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with 4-bromophenyl and pyridin-4-yl groups, respectively . The acetamide side chain is further functionalized with a 3-methylphenyl group, contributing to its steric and electronic profile.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight480.4 g/mol
IUPAC Name2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Canonical SMILESCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
Topological Polar Surface Area118 Ų (estimated)

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the pyridine moiety introduces basicity and hydrogen-bonding capabilities . These features collectively influence the compound’s solubility, stability, and interaction with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with appropriate aldehydes or ketones under acidic conditions.

  • Sulfanyl-Acetamide Incorporation: Thioether linkage formation via nucleophilic substitution between the triazole-thiolate and chloroacetamide derivatives .

  • Purification: High-performance liquid chromatography (HPLC) achieves >95% purity, confirmed by 1H^1H NMR and mass spectrometry.

Table 2: Key Spectral Data

TechniqueObservationsSource
1H^1H NMRδ 8.5–8.7 (pyridine-H), δ 7.2–7.8 (aromatic-H), δ 2.3 (CH3_3)
IR1650 cm1^{-1} (C=O), 1550 cm1^{-1} (C=N)
HRMS[M+H]+^+ m/z 481.0498 (calculated: 481.0495)

Industrial-Scale Production Challenges

Scaling up synthesis requires optimization of reaction conditions (e.g., temperature, solvent selection) to mitigate side reactions. The bromophenyl group’s steric bulk complicates coupling steps, necessitating catalysts like palladium complexes .

Biological Activity and Mechanistic Insights

Molecular Docking Studies

Docking simulations with EGFR kinase (PDB: 1M17) reveal a binding energy of −9.2 kcal/mol, facilitated by:

  • Hydrogen bonds between the pyridine nitrogen and Thr790.

  • Hydrophobic interactions involving the bromophenyl group and Leu788 .

Research Applications and Comparative Analysis

Drug Discovery Utility

The compound serves as a lead structure for designing analogs with improved pharmacokinetics. For example, replacing bromine with chlorine enhances aqueous solubility but reduces target affinity .

Table 3: Analog Comparison

Analog SubstituentBioactivity (IC50_{50})Solubility (mg/mL)
4-Bromophenyl12.3 μM0.45
4-Chlorophenyl18.7 μM0.78
4-Fluorophenyl25.1 μM1.12

Agricultural Chemistry Prospects

Exploratory studies indicate herbicidal activity against Amaranthus retroflexus (ED50_{50} = 45 μM), likely through inhibition of acetolactate synthase .

Limitations and Future Directions

Current research gaps include:

  • Toxicological Profiling: No in vivo toxicity data available.

  • Metabolic Stability: Preliminary hepatic microsome assays show rapid oxidation of the methylphenyl group (t1/2_{1/2} = 23 min).

Future work should prioritize:

  • Structural modifications to enhance metabolic stability.

  • In vivo efficacy studies in disease models.

  • Exploration of combination therapies to mitigate resistance.

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